3-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide 3-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 459792-82-6
VCID: VC0494977
InChI: InChI=1S/C17H13FN2OS/c1-11-15(12-6-3-2-4-7-12)19-17(22-11)20-16(21)13-8-5-9-14(18)10-13/h2-10H,1H3,(H,19,20,21)
SMILES: CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3
Molecular Formula: C17H13FN2OS
Molecular Weight: 312.4g/mol

3-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

CAS No.: 459792-82-6

Main Products

VCID: VC0494977

Molecular Formula: C17H13FN2OS

Molecular Weight: 312.4g/mol

3-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide - 459792-82-6

CAS No. 459792-82-6
Product Name 3-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Molecular Formula C17H13FN2OS
Molecular Weight 312.4g/mol
IUPAC Name 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C17H13FN2OS/c1-11-15(12-6-3-2-4-7-12)19-17(22-11)20-16(21)13-8-5-9-14(18)10-13/h2-10H,1H3,(H,19,20,21)
Standard InChIKey OPOUPAOEEBUVPZ-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3
Canonical SMILES CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3
PubChem Compound 774203
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator